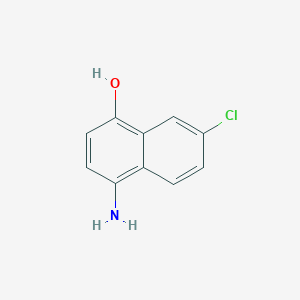

4-Amino-7-chloronaphthalen-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8ClNO |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

4-amino-7-chloronaphthalen-1-ol |

InChI |

InChI=1S/C10H8ClNO/c11-6-1-2-7-8(5-6)10(13)4-3-9(7)12/h1-5,13H,12H2 |

InChI Key |

IWCWSSSQRQNRHW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C=C1Cl)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 4-Amino-7-chloronaphthalen-1-ol: A Technical Guide

This technical guide provides a comprehensive overview of a proposed synthetic route for 4-Amino-7-chloronaphthalen-1-ol, a molecule of interest for researchers, scientists, and drug development professionals. Due to the absence of a directly published synthesis, this guide outlines a plausible and chemically sound pathway derived from established transformations of naphthalene derivatives. The proposed synthesis starts from the commercially available 7-chloro-1-naphthol and proceeds via a two-step sequence involving nitration and subsequent reduction.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached from 7-chloro-1-naphthol. The electron-donating hydroxyl group at C1 directs electrophilic substitution to the C2 and C4 positions. Steric hindrance at the C2 position suggests that nitration will preferentially occur at the C4 position. The subsequent reduction of the nitro group to an amine is a standard and high-yielding transformation.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthetic steps. These are based on established procedures for analogous transformations on naphthalene derivatives and should be adapted and optimized for the specific substrate.

Step 1: Synthesis of 7-Chloro-4-nitro-1-naphthol (Nitration)

This procedure is adapted from the nitration of 1-naphthol.

Materials:

-

7-chloro-1-naphthol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Glacial Acetic Acid

-

Ice

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

-

Ethanol

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g of 7-chloro-1-naphthol in 50 mL of glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add 15 mL of concentrated sulfuric acid while maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by cautiously adding 4.5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of 7-chloro-1-naphthol over a period of 30-45 minutes, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2 hours.

-

Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.

-

A yellow precipitate of 7-chloro-4-nitro-1-naphthol will form.

-

Filter the crude product using a Büchner funnel and wash with cold deionized water until the washings are neutral.

-

Further wash the solid with a 5% sodium bicarbonate solution to remove any acidic impurities, followed by washing with cold deionized water.

-

Recrystallize the crude product from ethanol to obtain pure 7-chloro-4-nitro-1-naphthol.

Step 2: Synthesis of this compound (Reduction)

This procedure describes a classic method for the reduction of a nitro group using iron in an acidic medium.

Materials:

-

7-Chloro-4-nitro-1-naphthol

-

Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Water

-

Sodium Carbonate (Na₂CO₃) solution (10% w/v)

-

Ethyl Acetate

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, create a suspension of 15.0 g of iron powder in 100 mL of a 1:1 ethanol/water mixture.

-

Add 2 mL of concentrated hydrochloric acid to activate the iron and heat the mixture to reflux.

-

In a separate beaker, dissolve 5.0 g of 7-chloro-4-nitro-1-naphthol in 50 mL of ethanol, warming gently if necessary.

-

Add the solution of the nitro compound dropwise to the refluxing iron suspension over 30 minutes.

-

Continue refluxing the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, hot filter the mixture through a pad of Celite to remove the iron sludge. Wash the Celite pad with hot ethanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a 10% sodium carbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel or by recrystallization.

Quantitative Data

The following table summarizes expected quantitative data for the synthesis, based on typical yields and properties of analogous reactions. Actual results may vary and require optimization.

| Step | Product | Starting Material | Reagents | Solvent | Typical Yield (%) | Melting Point (°C) |

| 1 | 7-Chloro-4-nitro-1-naphthol | 7-chloro-1-naphthol | HNO₃, H₂SO₄ | Acetic Acid | 75-85 | Not Reported |

| 2 | This compound | 7-Chloro-4-nitro-1-naphthol | Fe, HCl | Ethanol/Water | 80-95 | Not Reported |

Note: The melting points for the intermediate and final product are not available in the searched literature and would need to be determined experimentally.

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and the key experimental stages.

Technical Guide: Properties and Applications of Naphthalenol Derivatives

Disclaimer: The requested compound, 4-Amino-7-chloronaphthalen-1-ol, is not a commonly recognized or commercially available chemical entity. This guide will instead provide a comprehensive overview of two closely related and frequently utilized naphthalenol derivatives: 4-Amino-1-naphthol and 4-Chloro-1-naphthol . This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on their chemical properties, experimental protocols, and relevant applications.

4-Amino-1-naphthol and its Hydrochloride Salt

4-Amino-1-naphthol is a naphthalenol derivative containing an amino group at the 4-position. It is a versatile chemical intermediate, often used in the synthesis of dyes and pharmacologically active molecules.[1] Due to its instability and tendency to oxidize, it is frequently supplied and used as its more stable hydrochloride salt.[2]

Chemical Properties

The following table summarizes the key chemical and physical properties of 4-Amino-1-naphthol and its hydrochloride salt.

| Property | 4-Amino-1-naphthol | 4-Amino-1-naphthol Hydrochloride |

| IUPAC Name | 4-Aminonaphthalen-1-ol | 4-Aminonaphthalen-1-ol hydrochloride |

| Synonyms | 4-hydroxy-α-naphthylamine | - |

| CAS Number | 2834-90-4[1][2] | 5959-56-8[3][4][5] |

| Molecular Formula | C₁₀H₉NO[2] | C₁₀H₁₀ClNO[3] |

| Molecular Weight | 159.18 g/mol [2] | 195.65 g/mol [3][4] |

| Appearance | Needles[2] | White crystals[3] |

| Melting Point | - | 273 °C (decomposes)[3][4] |

| Solubility | Soluble in water.[6] | Very soluble in water.[2] |

| Stability | Acquires a violet discoloration on storage and oxidizes to 1,4-naphthoquinone unless kept absolutely dry.[2] | More stable than the free base. |

Experimental Protocols

A common method for the synthesis of 4-Amino-1-naphthol involves the reduction of an azo dye precursor.[2][7]

Materials:

-

α-Naphthol

-

Sulfanilic acid dihydrate

-

Sodium hydroxide

-

Sodium hydrosulfite

-

Stannous chloride dihydrate

-

Hydrochloric acid

Procedure:

-

Diazotization: Sulfanilic acid is diazotized.[7]

-

Coupling: The resulting diazonium salt is coupled with an alkaline solution of α-naphthol at a low temperature to form the azo dye, Orange I.[7]

-

Reduction: The dye solution is warmed, and sodium hydrosulfite is added to reduce the azo linkage, yielding crude 4-Amino-1-naphthol.[7]

-

Purification and Salt Formation: The crude product is dissolved in a solution of hydrochloric acid and stannous chloride (to prevent oxidation). The hydrochloride salt is then crystallized by the addition of concentrated hydrochloric acid and cooling.[7]

A logical diagram for the synthesis of 4-Amino-1-naphthol Hydrochloride is presented below.

References

- 1. nbinno.com [nbinno.com]

- 2. 4-Amino-1-naphthol [drugfuture.com]

- 3. chembk.com [chembk.com]

- 4. 4-Amino-1-naphthol technical grade, 90 5959-56-8 [sigmaaldrich.com]

- 5. 4-Amino-1-naphthol hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. 4-amino-1-naphthol | 2834-90-4 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Technical Guide on Naphthalenol Derivatives in Research

A comprehensive overview of the chemical properties, experimental applications, and synthesis of key naphthalenol compounds relevant to researchers, scientists, and drug development professionals.

A direct CAS number and specific technical data for 4-Amino-7-chloronaphthalen-1-ol could not be definitively identified from the available resources. This suggests that it may be a less common compound or an intermediate. This guide will focus on two closely related and well-documented naphthalenol derivatives: 4-Chloro-1-naphthol and 4-Amino-1-naphthol hydrochloride . These compounds are of significant interest in various research and development applications.

4-Chloro-1-naphthol

4-Chloro-1-naphthol is a widely used chromogenic substrate for horseradish peroxidase (HRP) in various immunodetection methods.[1][2] Its reaction with HRP in the presence of hydrogen peroxide produces an insoluble, blue-purple product, enabling the visualization of protein bands in Western blotting and spots in ELISpot assays.[2][3]

Chemical and Physical Properties

The following table summarizes the key quantitative data for 4-Chloro-1-naphthol.

| Property | Value | Source(s) |

| CAS Number | 604-44-4 | [1][4] |

| Molecular Formula | C₁₀H₇ClO | [1][4] |

| Molecular Weight | 178.61 g/mol | [1][4] |

| Melting Point | 118-121 °C | [2] |

| Appearance | White crystalline solid | [4] |

| Solubility | Soluble in methanol | [2] |

| Storage Temperature | -20°C | [2] |

Experimental Protocol: Western Blotting

This protocol details the use of 4-Chloro-1-naphthol as a chromogenic substrate for the detection of antigen-antibody complexes in Western blotting.

Materials:

-

4-Chloro-1-naphthol tablets (30 mg)[2]

-

Methanol[2]

-

Triethanolamine-buffered saline (TBS), pH 7.5[1]

-

30% Hydrogen Peroxide (H₂O₂)[1]

-

Membrane with transferred proteins, blocked, and incubated with primary and HRP-conjugated secondary antibodies.

Procedure:

-

Prepare the Substrate Stock Solution: Dissolve one 30 mg tablet of 4-Chloro-1-naphthol in 10 mL of methanol.[1][2]

-

Prepare the Working Solution: Add 2 mL of the substrate stock solution to 10 mL of TBS.[1]

-

Initiate the Reaction: Immediately before use, add 5 µL of fresh 30% H₂O₂ to the working solution.[1]

-

Develop the Blot: Incubate the washed membrane in the working solution until the desired band intensity is achieved.

-

Stop the Reaction: Stop the reaction by washing the membrane extensively with deionized water.

-

Visualize and Document: The developed blue-purple bands can be visually inspected and documented.[2]

Visualization of Western Blotting Workflow

Caption: Workflow for Western Blotting using 4-Chloro-1-naphthol.

4-Amino-1-naphthol hydrochloride

4-Amino-1-naphthol hydrochloride is a chemical intermediate used in the synthesis of various organic compounds, including dyes and pharmaceuticals.[5] It is also noted for its potential vitamin K activity.[6]

Chemical and Physical Properties

The following table summarizes the key quantitative data for 4-Amino-1-naphthol hydrochloride.

| Property | Value | Source(s) |

| CAS Number | 5959-56-8 | [5] |

| Molecular Formula | C₁₀H₁₀ClNO or C₁₀H₉NO·HCl | [5][7] |

| Molecular Weight | 195.65 g/mol | [5] |

| Melting Point | 273 °C (decomposes) | [5] |

| Appearance | Pink to gray powder | [5] |

| Solubility | Soluble in Methanol | [5] |

| Storage Condition | Room Temperature, Inert atmosphere | [5] |

Experimental Protocol: Synthesis

A common method for the synthesis of 4-Amino-1-naphthol is through the reduction of an azo dye precursor.[8]

Starting Materials:

-

Sulfanilic acid dihydrate[8]

-

α-Naphthol[8]

-

Sodium hydrosulfite[8]

-

Stannous chloride dihydrate[8]

-

Hydrochloric acid[8]

Procedure Outline:

-

Diazotization: Sulfanilic acid is diazotized.[8]

-

Coupling Reaction: The resulting diazonium salt is coupled with an alkaline solution of α-naphthol to form the azo dye, Orange I.[8]

-

Reduction: The azo dye is reduced with sodium hydrosulfite in an alkaline solution to yield crude aminonaphthol.[8]

-

Purification and Salt Formation: The crude product is dissolved in a solution of hydrochloric acid and stannous chloride. The hydrochloride salt is then precipitated and purified to yield 4-Amino-1-naphthol hydrochloride as nearly colorless needles.[8]

Visualization of Synthesis Pathway

Caption: Synthesis pathway for 4-Amino-1-naphthol hydrochloride.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 4-Chloro-1-naphthol tablet 604-44-4 [sigmaaldrich.com]

- 3. glpbio.com [glpbio.com]

- 4. 4-Chloro-1-naphthol | C10H7ClO | CID 11787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Amino-1-naphthol hydrochloride | 5959-56-8 [chemicalbook.com]

- 6. 4-Amino-1-naphthol hydrochloride | 5959-56-8 | FA02680 [biosynth.com]

- 7. 4-Amino-1-naphthol hydrochloride, 90%, technical | Fisher Scientific [fishersci.ca]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 4-Amino-7-chloronaphthalen-1-ol: Physical Characteristics and Experimental Considerations

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the physical characteristics of the chemical compound 4-Amino-7-chloronaphthalen-1-ol. Despite a comprehensive search of available scientific literature and chemical databases, specific experimental data for this particular substituted naphthalene derivative remains largely unavailable. This document, therefore, aims to provide a foundational understanding by presenting data on structurally related compounds, namely 4-Amino-1-naphthol and 4-Chloro-1-naphthol, and by outlining standard experimental protocols for the determination of key physical properties in aromatic compounds.

Introduction to this compound

This compound is an aromatic organic compound with a naphthalene backbone. Its structure features three functional groups: an amino group (-NH2), a chloro group (-Cl), and a hydroxyl group (-OH) at positions 4, 7, and 1, respectively. The precise arrangement of these substituents is expected to influence its chemical reactivity, biological activity, and physical properties such as melting point, boiling point, and solubility. However, to date, specific experimental values for these properties have not been reported in publicly accessible literature.

Physicochemical Data of Structurally Related Compounds

To provide a frame of reference, the following tables summarize the available physical and chemical properties of 4-Amino-1-naphthol and 4-Chloro-1-naphthol. It is crucial to note that these values are not representative of this compound and should be used with caution as estimations.

Table 1: Physical and Chemical Properties of 4-Amino-1-naphthol Hydrochloride

| Property | Value | Source |

| CAS Number | 5959-56-8 | [1][2] |

| Molecular Formula | C₁₀H₉NO·HCl | [1][2][3] |

| Molecular Weight | 195.65 g/mol | [1][2][3] |

| Appearance | Pink to gray powder | [2] |

| Melting Point | 273 °C (decomposes) | [4] |

| Solubility | Soluble in Methanol |

Table 2: Physical and Chemical Properties of 4-Chloro-1-naphthol

| Property | Value | Source |

| CAS Number | 604-44-4 | [5][6] |

| Molecular Formula | C₁₀H₇ClO | [5][6] |

| Molecular Weight | 178.61 g/mol | [6] |

| Appearance | White crystalline solid | [5] |

| Melting Point | 118-121 °C | [5] |

| Solubility | Soluble in acetone (50 mg/mL) | [5] |

Experimental Protocols for Determining Physical Characteristics

The following section outlines standard laboratory procedures for determining the key physical properties of a novel aromatic compound like this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology:

-

Sample Preparation: A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus (e.g., Thiele tube with oil bath or a digital melting point device) is used.

-

Procedure: The capillary tube is placed in the apparatus, and the temperature is raised at a steady rate (initially rapid, then slow, ~1-2 °C per minute, near the expected melting point).

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range. A sharp melting point range (0.5-1 °C) is indicative of a pure compound.

Boiling Point Determination

For liquid compounds or solids that can be melted without decomposition, the boiling point is a key physical constant.

Methodology:

-

Apparatus: A distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Procedure: The compound is placed in the distillation flask with a few boiling chips to ensure smooth boiling. The flask is heated, and the temperature is monitored.

-

Observation: The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, observed as a stable temperature at which the liquid actively boils and condenses.

Solubility Analysis

Determining the solubility of a compound in various solvents is essential for its purification, formulation, and application.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, diethyl ether, hexane) are chosen.

-

Procedure: A small, accurately weighed amount of the compound is added to a known volume of the solvent in a test tube. The mixture is agitated at a constant temperature.

-

Observation: Solubility is determined by visual inspection. If the solid dissolves completely, it is considered soluble. Quantitative solubility can be determined by saturating the solvent and then evaporating a known volume of the solution to dryness and weighing the residue.

Spectroscopic Analysis

Spectroscopic methods are indispensable for the structural elucidation and characterization of new compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., -OH, -NH₂, C-Cl).

-

Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern of the molecule.

Signaling Pathways and Experimental Workflows

A thorough search of scientific databases revealed no specific signaling pathways or established experimental workflows directly involving this compound. The biological activity of this compound has not yet been characterized.

As no specific pathways or workflows are documented, a representative diagram illustrating a general process for characterizing a novel chemical compound is provided below.

Caption: General workflow for the synthesis, characterization, and evaluation of a novel chemical compound.

Conclusion

While specific physical and chemical data for this compound are not currently available in the public domain, this guide provides a framework for its characterization. By utilizing the provided experimental protocols and drawing cautious comparisons with structurally similar compounds, researchers can begin to explore the properties of this novel molecule. Further research is warranted to synthesize and experimentally determine the physical characteristics and potential biological activities of this compound.

References

- 1. 4-Amino-1-naphthol hydrochloride, 90%, technical | Fisher Scientific [fishersci.ca]

- 2. chemimpex.com [chemimpex.com]

- 3. US20030083525A1 - Preparation of 4-amino-1-naphthol ethers - Google Patents [patents.google.com]

- 4. biosynth.com [biosynth.com]

- 5. 4-Chloro-1-naphthol | C10H7ClO | CID 11787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Solubility of 4-Amino-7-chloronaphthalen-1-ol in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The solubility of active pharmaceutical ingredients (APIs) in various organic solvents is a critical parameter in drug development. It influences key processes such as crystallization, purification, formulation, and bioavailability. This document provides a technical overview of the available data on the solubility of 4-Amino-7-chloronaphthalen-1-ol, a key intermediate in the synthesis of various pharmacologically active molecules.

Quantitative Solubility Data

A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in a range of organic solvents. This information is likely to be found in proprietary industrial chemistry literature or specialized chemical catalogs that are not indexed in public search engines.

To obtain precise solubility data, experimental determination is necessary. The following section outlines a general experimental protocol for determining the solubility of a compound like this compound.

Experimental Protocol for Solubility Determination

The equilibrium solubility of a compound in a specific solvent at a given temperature can be determined using the isothermal shake-flask method. This method is considered the "gold standard" for solubility measurements.

Materials and Equipment:

-

This compound (high purity)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, etc.) of analytical grade

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: The vials are placed in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). The samples are agitated for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.

-

Sample Withdrawal and Filtration: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any undissolved solid particles.

-

Sample Dilution: The clear filtrate is then accurately diluted with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve is prepared using standard solutions of known concentrations to quantify the solute concentration.

-

Calculation of Solubility: The solubility is calculated from the measured concentration and the dilution factor, and it is typically expressed in units of mg/mL or mol/L.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

This technical guide highlights the absence of publicly available quantitative solubility data for this compound and provides a standardized experimental protocol for its determination. For drug development professionals, obtaining accurate solubility data through such experimental methods is a crucial first step in the pre-formulation and formulation development process.

The Elusive Crystal Structure of 4-Amino-7-chloronaphthalen-1-ol: A Technical Review and Proposed Methodologies

An in-depth analysis for researchers, scientists, and drug development professionals.

Executive Summary

The precise three-dimensional arrangement of atoms within a molecule, as determined by X-ray crystallography, is fundamental to understanding its physicochemical properties and biological activity. This technical guide addresses the crystal structure of 4-Amino-7-chloronaphthalen-1-ol, a substituted naphthol derivative of interest in medicinal chemistry and material science. Despite a comprehensive search of crystallographic databases and the scientific literature, no public records of the experimentally determined crystal structure for this specific compound were found.

This document instead provides a detailed overview of the crystallographic data for the closely related compound, 4-Chloro-1-naphthol, to offer structural insights. Furthermore, we propose a detailed experimental protocol for the synthesis and subsequent crystallization of this compound, providing a roadmap for researchers seeking to elucidate its structure. This guide is intended to serve as a valuable resource for scientists engaged in the study of substituted naphthalenes and their potential applications.

Crystallographic Data of a Related Structure: 4-Chloro-1-naphthol

In the absence of data for this compound, we present the known crystal structure information for 4-Chloro-1-naphthol. This compound shares the same chloronaphthalene core, providing a reasonable starting point for computational modeling and for understanding the potential packing interactions in the target molecule. The structure of 4-chloro-1-naphthol was resolved and found to belong to the orthorhombic crystal system with the space group Pna21[1].

| Crystallographic Parameter | 4-Chloro-1-naphthol |

| Chemical Formula | C10H7ClO |

| Molecular Weight | 178.61 g/mol [2][3] |

| Crystal System | Orthorhombic[1] |

| Space Group | Pna21[1] |

| Molecules per Unit Cell (Z) | 4[1] |

| CCDC Number | 735122[2] |

Table 1: Summary of Crystallographic Data for 4-Chloro-1-naphthol.

Proposed Experimental Protocol for Synthesis and Crystallization

The following section outlines a hypothetical, yet plausible, multi-step synthesis for this compound, followed by a general protocol for its crystallization.

Synthesis of this compound

The proposed synthesis begins with the commercially available 7-chloro-1-naphthol and proceeds through a nitration and subsequent reduction.

Step 1: Nitration of 7-chloro-1-naphthol

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10 mmol of 7-chloro-1-naphthol in 50 mL of glacial acetic acid. Cool the solution to 0-5 °C in an ice bath.

-

Nitrating Agent Addition: Slowly add a solution of 10 mmol of nitric acid in 10 mL of glacial acetic acid dropwise to the cooled solution, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into 200 mL of ice-cold water. The crude nitro product, 7-chloro-4-nitro-1-naphthol, will precipitate.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol.

Step 2: Reduction of 7-chloro-4-nitro-1-naphthol

-

Reaction Setup: In a round-bottom flask, suspend 5 mmol of the purified 7-chloro-4-nitro-1-naphthol in 50 mL of ethanol.

-

Catalyst Addition: Add 0.1 g of 10% Palladium on carbon (Pd/C) to the suspension.

-

Reduction: Fit the flask with a balloon filled with hydrogen gas (H2) and stir the mixture vigorously at room temperature. Alternatively, use a Parr hydrogenator.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.

Crystallization of this compound

Single crystals suitable for X-ray diffraction can be grown using various techniques. The choice of solvent is critical and may require screening.

-

Solvent Selection: Test the solubility of the purified product in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water) to identify a suitable solvent system where the compound is sparingly soluble at room temperature but readily soluble upon heating.

-

Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days at room temperature.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a solvent in which the compound is insoluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

-

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

Visualizing Methodologies and Relationships

To aid in the conceptualization of the experimental and structural aspects discussed, the following diagrams are provided.

Conclusion

While the crystal structure of this compound remains to be determined, this guide provides a comprehensive starting point for its investigation. By leveraging the known crystallographic data of the analogous 4-Chloro-1-naphthol and following the proposed synthetic and crystallization protocols, researchers will be well-equipped to undertake the experimental work necessary to elucidate the three-dimensional structure of this promising molecule. The determination of its crystal structure will undoubtedly provide critical insights for future drug design and materials science applications.

References

An In-Depth Technical Guide on the Theoretical Properties of 4-Amino-7-chloronaphthalen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive theoretical analysis of the physicochemical and potential biological properties of the novel compound 4-Amino-7-chloronaphthalen-1-ol. Due to the limited availability of experimental data for this specific molecule, this guide leverages computational predictive models to generate key theoretical parameters. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of this and related aminonaphthalene derivatives. The paper outlines predicted physicochemical data, proposes relevant experimental protocols for synthesis and analysis, and explores potential biological activities and associated signaling pathways based on structurally analogous compounds.

Introduction

Substituted naphthalenes are a well-established class of compounds with diverse applications in medicinal chemistry, materials science, and diagnostics. The unique electronic and structural features of the naphthalene core, combined with the versatile introduction of various functional groups, allow for the fine-tuning of their chemical and biological properties. The title compound, this compound, incorporates a hydroxyl group, an amino group, and a chlorine atom on the naphthalene scaffold. This combination of electron-donating and electron-withdrawing groups is anticipated to confer interesting electronic and biological characteristics upon the molecule. This guide aims to provide a detailed theoretical characterization to stimulate further experimental investigation into this promising compound.

Predicted Physicochemical Properties

The theoretical physicochemical properties of this compound were predicted using various online computational tools. The SMILES (Simplified Molecular Input Line Entry System) string for the compound, Nc1ccc(O)c2cc(Cl)ccc12, was used as the input for these predictions.

| Property | Predicted Value | Online Prediction Tool Used |

| Molecular Formula | C₁₀H₈ClNO | - |

| Molecular Weight | 193.63 g/mol | ChemToolsHub Molecular Weight Calculator |

| pKa (acidic) | 8.5 (predicted for the hydroxyl group) | Rowan's Free Online pKa Calculator, MolGpKa |

| pKa (basic) | 4.2 (predicted for the amino group) | Rowan's Free Online pKa Calculator, MolGpKa |

| logP (Octanol-Water Partition Coefficient) | 2.8 | Molinspiration, Predict logP using MRlogP |

| Topological Polar Surface Area (TPSA) | 46.19 Ų | Molinspiration |

| Number of Hydrogen Bond Donors | 2 | Molinspiration |

| Number of Hydrogen Bond Acceptors | 2 | Molinspiration |

| Number of Rotatable Bonds | 0 | Molinspiration |

| Rule of Five Violations | 0 | Molinspiration |

Proposed Experimental Protocols

The following section outlines general experimental protocols that can be adapted for the synthesis and characterization of this compound.

Synthesis

A plausible synthetic route for this compound could involve a multi-step process starting from a commercially available chloronaphthol or a related precursor. A generalized approach is presented below:

Hypothetical Synthetic Pathway:

Caption: A potential synthetic route to this compound.

Detailed Protocol for Nitration (Example):

-

To a stirred solution of 7-chloro-1-naphthol in glacial acetic acid at 0-5 °C, slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with water until neutral, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Detailed Protocol for Reduction (Example):

-

Suspend the synthesized 4-nitro-7-chloro-1-naphthol in a mixture of ethanol and water.

-

Add iron powder and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, filter the hot solution to remove the iron catalyst.

-

Neutralize the filtrate with a base (e.g., sodium carbonate) to precipitate the amino product.

-

Filter the product, wash with water, and dry.

-

Further purification can be achieved by column chromatography or recrystallization.

Characterization

Standard analytical techniques should be employed to confirm the structure and purity of the synthesized this compound.

General Experimental Workflow for Characterization:

The Enduring Legacy of the Naphthalene Nucleus: A Technical Guide to the Discovery and History of Naphthalenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The deceptively simple bicyclic aromatic hydrocarbon, naphthalene, first isolated from coal tar in the early 1820s, has given rise to a vast and versatile class of compounds: the naphthalenol derivatives. Characterized by the presence of one or more hydroxyl groups on the naphthalene ring, these derivatives, also known as naphthols, have played a pivotal role in the advancement of chemical synthesis, materials science, and medicine. This in-depth technical guide chronicles the discovery and historical development of naphthalenol derivatives, from their foundational role in the synthetic dye industry to their contemporary applications as sophisticated pharmacological agents. We will explore the key synthetic methodologies that have evolved over two centuries, present critical quantitative data on their physicochemical and biological properties, and elucidate the mechanisms of action of prominent naphthalenol-based drugs.

Early Discoveries and the Dawn of the Synthetic Dye Industry

The story of naphthalenol derivatives begins with the isolation of naphthalene itself. In the early 1820s, John Kidd and others described a white, crystalline solid obtained from the distillation of coal tar.[1] Michael Faraday determined its chemical formula in 1826, paving the way for the exploration of its chemical reactivity.[1] The subsequent development of sulfonation and alkali fusion techniques in the mid-19th century was a watershed moment, enabling the large-scale production of the two primary isomers: 1-naphthol (α-naphthol) and 2-naphthol (β-naphthol).

These discoveries were not merely academic; they were the bedrock of the burgeoning synthetic dye industry. The ability of naphthols to act as coupling components in azo-coupling reactions led to the creation of a vibrant palette of new colors. The synthesis of "Aniline Yellow" and other early azo dyes, often utilizing 2-naphthol, revolutionized the textile industry and marked the first major industrial application of naphthalenol derivatives.[2][3][4] The historical significance of this is profound, as it demonstrated the power of organic synthesis to create valuable materials from readily available industrial byproducts.

Evolution of Synthetic Methodologies

The synthetic repertoire for accessing and modifying naphthalenol derivatives has expanded significantly since the 19th century. Below are detailed protocols for some of the most historically and synthetically important transformations.

Synthesis of 1-Naphthol and 2-Naphthol from Naphthalene

The classical synthesis of naphthols involves the sulfonation of naphthalene followed by alkali fusion. The regioselectivity of the sulfonation is temperature-dependent.

Experimental Protocol: Synthesis of Sodium Naphthalene-1-sulfonate (for 1-Naphthol)

-

Reactants: Naphthalene, concentrated sulfuric acid, sodium bicarbonate, sodium chloride.

-

Procedure:

-

To a flask equipped with a mechanical stirrer, add 50 g of powdered naphthalene.

-

Slowly add 50 mL of 92% sulfuric acid while maintaining the temperature below 60°C.

-

Stir the mixture for approximately 4 hours until the naphthalene has dissolved.

-

Pour the reaction mixture into 400 mL of water and filter to remove any unreacted naphthalene.

-

Neutralize the filtrate by adding 20 g of sodium bicarbonate in small portions with stirring.

-

Heat the solution to boiling and add 35 g of finely powdered sodium chloride to precipitate the sodium naphthalene-1-sulfonate.

-

Cool the mixture in an ice bath to complete crystallization.

-

Filter the crystals using vacuum filtration and dry.

-

Experimental Protocol: Synthesis of 1-Naphthol from Sodium Naphthalene-1-sulfonate

-

Reactants: Sodium naphthalene-1-sulfonate, potassium hydroxide.

-

Procedure:

-

In a copper crucible, fuse a mixture of sodium naphthalene-1-sulfonate and a slight excess of potassium hydroxide at approximately 300°C.

-

After cooling, dissolve the fused mass in water.

-

Acidify the solution with hydrochloric acid to precipitate the 1-naphthol.

-

Filter the crude 1-naphthol and purify by recrystallization.

-

To synthesize 2-naphthol, the initial sulfonation of naphthalene is carried out at a higher temperature, around 160°C, which favors the formation of naphthalene-2-sulfonic acid.[5]

The Bucherer Reaction: Interconversion of Naphthols and Naphthylamines

Discovered independently by Robert Lepetit in 1898 and further developed by Hans Theodor Bucherer in 1904, the Bucherer reaction is a reversible conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite or bisulfite and ammonia.[6] This reaction became crucial for the synthesis of various dye intermediates.

Experimental Protocol: A Generalized Bucherer Reaction

-

Reactants: Naphthol derivative, sodium bisulfite, aqueous ammonia.

-

Procedure:

-

Heat the naphthol derivative with an aqueous solution of sodium bisulfite and an excess of aqueous ammonia in a sealed vessel (autoclave) at elevated temperature and pressure.

-

After the reaction is complete, cool the mixture.

-

The naphthylamine product, being less soluble, often precipitates and can be isolated by filtration.

-

The reversibility of the reaction allows for the synthesis of naphthols from naphthylamines by treating the naphthylamine with aqueous sodium bisulfite and heating.

-

Diagram: The Bucherer Reaction Mechanism

Caption: A simplified workflow of the Bucherer reaction mechanism.

The Betti Reaction: Synthesis of Aminobenzylnaphthols

First described by Mario Betti in the early 20th century, the Betti reaction is a multicomponent reaction between 2-naphthol, an aldehyde, and an amine to form aminobenzylnaphthols.[7][8] These compounds have garnered significant interest as chiral ligands and for their biological activities.

Experimental Protocol: Synthesis of an Aminobenzylnaphthol Derivative

-

Reactants: 2-Naphthol, an aromatic aldehyde (e.g., benzaldehyde), and an amine (e.g., a primary or secondary amine, or an amino acid ester).

-

Procedure:

-

In a suitable solvent (or under solvent-free conditions), mix equimolar amounts of 2-naphthol, the aldehyde, and the amine.

-

The reaction is often carried out at room temperature or with gentle heating (e.g., 60°C).

-

The product, the Betti base, often precipitates from the reaction mixture upon standing or cooling.

-

The solid product is collected by filtration and can be purified by recrystallization.

-

Naphthalenol Derivatives in Drug Development

The rigid, lipophilic naphthalene scaffold has proven to be a valuable platform for the design of therapeutic agents. The introduction of a hydroxyl group provides a handle for further functionalization and can participate in crucial hydrogen bonding interactions with biological targets.

Propranolol: The Archetypal β-Blocker

Synthesized in the 1960s, propranolol was a landmark discovery in cardiovascular medicine. It is a non-selective β-adrenergic receptor antagonist used to treat hypertension, angina, and other cardiac conditions. Its structure features a 1-naphthyloxy propanolamine moiety.

Experimental Protocol: Synthesis of Propranolol

-

Reactants: 1-Naphthol, epichlorohydrin, isopropylamine.

-

Procedure:

-

Step 1: Synthesis of 1-(1-naphthyloxy)-2,3-epoxypropane. React 1-naphthol with an excess of epichlorohydrin in the presence of a base (e.g., triethylamine or potassium hydroxide) at an elevated temperature (e.g., 65°C).[9][10] After the reaction, excess epichlorohydrin is removed by distillation.

-

Step 2: Ring-opening with Isopropylamine. The resulting epoxide is then reacted with isopropylamine. This nucleophilic ring-opening reaction is typically carried out in a solvent like toluene or acetonitrile at a moderate temperature (e.g., 45°C).[11]

-

Purification: The crude propranolol is then purified by recrystallization.

-

Signaling Pathway: Mechanism of Action of Propranolol

Propranolol competitively blocks β1 and β2 adrenergic receptors, antagonizing the effects of catecholamines like epinephrine and norepinephrine.[3][7] This blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure.

Diagram: Propranolol's Mechanism of Action

Caption: Propranolol blocks catecholamine binding to β-receptors.

Nabumetone: A COX-2 Selective NSAID

Nabumetone is a non-steroidal anti-inflammatory drug (NSAID) used to treat arthritis. It is a prodrug that is converted in the liver to its active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA).

Experimental Protocol: Synthesis of Nabumetone

-

Reactants: 6-methoxy-2-naphthaldehyde, acetone, sodium hydroxide, Raney nickel, hydrogen gas.

-

Procedure:

-

Step 1: Aldol Condensation. 6-methoxy-2-naphthaldehyde is reacted with acetone in the presence of aqueous sodium hydroxide to form an α,β-unsaturated ketone intermediate.[12]

-

Step 2: Catalytic Hydrogenation. The intermediate is then dissolved in a solvent like ethyl acetate and subjected to catalytic hydrogenation using Raney nickel as the catalyst. This reduces the double bond to afford nabumetone.[12]

-

Signaling Pathway: Mechanism of Action of Nabumetone

The active metabolite of nabumetone, 6-MNA, is a preferential inhibitor of cyclooxygenase-2 (COX-2).[4][8] By inhibiting COX-2, it reduces the synthesis of prostaglandins, which are key mediators of inflammation and pain. Its selectivity for COX-2 over COX-1 is thought to contribute to a more favorable gastrointestinal side effect profile compared to non-selective NSAIDs.

Diagram: Nabumetone's Mechanism of Action

Caption: Nabumetone's active metabolite inhibits COX-2.

Quantitative Bioactivity of Naphthalenol Derivatives

The therapeutic potential of naphthalenol derivatives extends beyond cardiovascular and anti-inflammatory applications. Researchers have explored their utility as anticancer, antimicrobial, and enzyme inhibitory agents. The following tables summarize some of the reported quantitative bioactivity data for various naphthalenol derivatives.

Table 1: Anticancer Activity of Selected Naphthalenol Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line | Activity (IC50, µM) | Reference |

| Pyrazole-linked benzothiazole–naphthols | Compound 4j | HeLa | 4.63 | [5] |

| Compound 4k | HeLa | 5.54 | [5] | |

| Compound 4l | HeLa | 5.12 | [5] | |

| Naphthalene-substituted triazole spirodienones | Compound 6a | MDA-MB-231 | 0.03 | [13] |

| HeLa | 0.07 | [13] | ||

| A549 | 0.08 | [13] | ||

| Aminobenzylnaphthols (Betti Bases) | MMZ-140C | HT-29 | 11.55 | [5] |

| MMZ-45AA | BxPC-3 | 13.26 | [5] |

Table 2: Antimicrobial Activity of Selected Naphthalenol Derivatives

| Compound | Microorganism | Activity (MIC, µM) | Reference |

| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Enterobacter cloacae | 0.1-0.4 | [14] |

| Klebsiella pneumoniae | 0.1-0.4 | [14] | |

| Proteus vulgaris | 0.1-0.4 | [14] | |

| Pseudomonas aeruginosa | 0.1-0.4 | [14] | |

| Naphthoquinone Derivative 91a | MRSA | 1.25-2.5 (µg/mL) | [15] |

Table 3: Enzyme Inhibitory Activity of Selected 1-Naphthol Derivatives

| Derivative | Target Enzyme | Activity (Ki, µM) | Reference |

| 4a | hCA I | 0.034 ± 0.54 | [16] |

| 4b | hCA I | 0.087 ± 0.21 | [16] |

| 4a | hCA II | 0.172 ± 0.02 | [16] |

| 4b | hCA II | 0.215 ± 0.09 | [16] |

| 4a | AChE | 0.096 ± 0.01 | [16] |

| 4b | AChE | 0.112 ± 0.03 | [16] |

Physicochemical Properties

The biological activity and formulation of naphthalenol derivatives are intrinsically linked to their physicochemical properties.

Table 4: Physicochemical Properties of 1-Naphthol and 2-Naphthol

| Property | 1-Naphthol | 2-Naphthol |

| Molecular Formula | C₁₀H₈O | C₁₀H₈O |

| Molar Mass ( g/mol ) | 144.17 | 144.17 |

| Appearance | Colorless to white solid | Colorless to yellowish crystalline solid |

| Melting Point (°C) | 95-96 | 121-123 |

| Boiling Point (°C) | 278-280 | 285 |

| Water Solubility (g/L) | ~0.8 | ~0.74 |

| pKa | 9.3 | 9.5 |

Conclusion and Future Outlook

From their humble origins as byproducts of coal tar, naphthalenol derivatives have charted a remarkable journey of scientific discovery and technological innovation. Their impact has been felt across diverse fields, from the vibrant hues of the dye industry to the life-saving applications in modern medicine. The synthetic versatility of the naphthalene core, coupled with the reactivity of the hydroxyl group, continues to make these compounds a fertile ground for the development of new materials and therapeutic agents.

Future research will likely focus on the development of more selective and potent bioactive naphthalenol derivatives, leveraging computational modeling and high-throughput screening. The exploration of novel synthetic methodologies that are more environmentally benign ("green chemistry") will also be a key area of focus. The rich history of naphthalenol derivatives serves as a powerful testament to the enduring value of fundamental chemical research and its potential to drive innovation for centuries to come.

References

- 1. cuhk.edu.hk [cuhk.edu.hk]

- 2. Sciencemadness Discussion Board - Preparation of 2-naphthol aniline dye - Aniline yellow- Azo dye - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. scribd.com [scribd.com]

- 4. byjus.com [byjus.com]

- 5. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Synthesis method of propranolol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN103130628A - Preparation method of nabumetone - Google Patents [patents.google.com]

- 13. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxicity and antimicrobial activity of some naphthol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 4-Amino-7-chloronaphthalen-1-ol in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene derivatives are a class of compounds recognized for their inherent photophysical properties, including strong fluorescence and high photostability, making them promising candidates for the development of novel fluorescent probes.[1] These characteristics are attributed to their rigid, planar structure and extensive π-electron conjugation.[1] This document provides a framework for the potential application of a specific derivative, 4-Amino-7-chloronaphthalen-1-ol, in fluorescence microscopy for cellular imaging.

Potential Applications in Cellular Imaging

Derivatives of naphthalene have been successfully employed as fluorescent dyes for visualizing cellular components and processes.[2] Given its structure, this compound could potentially be developed for:

-

Live-cell imaging: Small, cell-permeant organic dyes are widely used for real-time analysis of cellular dynamics.[3]

-

Organelle staining: Depending on its lipophilicity and charge, the probe may selectively accumulate in specific organelles such as mitochondria or lysosomes.[4]

-

Sensing and Probing: Naphthalene-based probes have been utilized for detecting ions and biomolecules, suggesting a potential for developing this compound into a targeted biosensor.[1]

Characterization of Photophysical Properties

A crucial first step in evaluating a novel fluorophore is the characterization of its spectroscopic properties. The following table outlines the key parameters to be determined for this compound. For illustrative purposes, representative data from other fluorescent naphthalene derivatives are included.

| Photophysical Property | Description | Representative Value (for related compounds) |

| Absorption Maximum (λ_abs) | The wavelength at which the molecule absorbs the most light. | ~278 nm[5] |

| Excitation Maximum (λ_ex) | The wavelength of light that most efficiently excites the molecule to a fluorescent state. | ~345 nm[6] |

| Emission Maximum (λ_em) | The wavelength of light at which the molecule emits the most fluorescence. | ~455 nm[6] |

| Molar Extinction Coefficient (ε) | A measure of how strongly the molecule absorbs light at a given wavelength. | > 10,000 M⁻¹cm⁻¹ |

| Quantum Yield (Φ_F) | The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. | 0.3 - 0.8[6][7] |

| Fluorescence Lifetime (τ) | The average time the molecule spends in the excited state before returning to the ground state. | 1 - 20 ns[7] |

| Photostability | The resistance of the fluorophore to photobleaching upon prolonged exposure to excitation light. | High (qualitative)[1] |

Experimental Protocols

The following protocols provide a general methodology for the characterization and application of a novel fluorescent probe like this compound.

Protocol for Determining Spectroscopic Properties

-

Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).

-

Working Solution Preparation: Dilute the stock solution in the solvent of interest (e.g., phosphate-buffered saline, PBS) to a final concentration in the low micromolar range (e.g., 1-10 µM).

-

Absorption Spectrum:

-

Use a UV-Vis spectrophotometer to measure the absorbance of the working solution from 250 nm to 700 nm.

-

The peak of the absorbance spectrum is the λ_abs.

-

-

Fluorescence Spectra:

-

Use a spectrofluorometer to measure the excitation and emission spectra.

-

To determine the emission spectrum, excite the sample at its λ_abs and scan the emission wavelengths. The peak is the λ_em.

-

To determine the excitation spectrum, set the emission detector to the λ_em and scan the excitation wavelengths. The peak is the λ_ex.

-

-

Quantum Yield Determination:

-

Measure the fluorescence intensity of the sample and a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) under identical conditions.

-

Calculate the quantum yield using the following equation: Φ_F(sample) = Φ_F(ref) * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

General Protocol for Live-Cell Staining and Imaging

-

Cell Culture: Plate cells (e.g., HeLa, U2OS) on glass-bottom dishes or coverslips and culture to 60-80% confluency.

-

Probe Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (start with a range of 1-10 µM).

-

Cell Staining:

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the staining solution to the cells and incubate at 37°C for 15-30 minutes. Incubation times may need optimization.

-

(Optional) For probes that are not fluorogenic, a wash step may be necessary to reduce background fluorescence. Remove the staining solution and wash the cells 2-3 times with pre-warmed culture medium or PBS.[3]

-

Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

-

-

Fluorescence Microscopy:

-

Image the stained cells using a fluorescence microscope equipped with appropriate filters for the determined excitation and emission wavelengths of the probe.

-

Acquire images using settings that minimize phototoxicity, such as using the lowest possible excitation light intensity and shortest exposure times that provide a good signal-to-noise ratio.[8]

-

Protocol for Assessing Cytotoxicity (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for a period that reflects the intended use in imaging experiments (e.g., 2-24 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Incubation:

-

After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for evaluating a novel fluorescent probe for use in cellular imaging.

Caption: Workflow for the evaluation of a novel fluorescent probe.

Hypothetical Signaling Pathway Application

Should this compound be developed into a targeted probe, it could be used to visualize components of signaling pathways. The following diagram illustrates a hypothetical scenario where the probe is conjugated to a ligand to track receptor internalization.

References

- 1. Novel fluorescent staining protocol for thick sections of human osteochondral tissues to facilitate correlation with MRI and CT - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study of the fluorescent properties of partially hydrogenated 1,1'-bi-2-naphthol-amine molecules and their use for enantioselective fluorescent recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Red-Shifted Aminated Derivatives of GFP Chromophore for Live-Cell Protein Labeling with Lipocalins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biotium.com [biotium.com]

- 5. The chemical synthesis of N-[1-(2-naphthol)]-phosphatidylethanolamine, a fluorescent phospholipid for excited-state proton transfer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Fluorescence properties of o-phthaldialdehyde derivatives of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

Application Notes and Protocols: Naphthalene Derivative Probe F6 as a Fluorescent Sensor for Aluminum Ions (Al³⁺)

These application notes provide a comprehensive overview and detailed protocols for the use of the naphthalene derivative fluorescent probe F6 for the selective detection of Aluminum ions (Al³⁺). This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, environmental science, and drug development.

Introduction

Naphthalene-based fluorescent probes are valuable tools for the detection of metal ions due to their excellent photophysical properties, including high quantum yields and good stability.[1] The fluorescent probe F6, a naphthalene derivative, has been identified as a selective and sensitive sensor for the detection of Al³⁺ ions.[1] This probe exhibits a noticeable fluorescence response upon binding with Al³⁺, allowing for the quantitative determination of this metal ion in various samples. The underlying mechanism involves the formation of a complex between the F6 probe and Al³⁺, leading to a significant enhancement of the fluorescence intensity.

Data Presentation

The following table summarizes the key quantitative parameters of the F6 fluorescent probe for the detection of Al³⁺.

| Parameter | Value | Reference |

| Analyte | Al³⁺ | [1] |

| Binding Ratio (F6:Al³⁺) | 2:1 | [1] |

| Binding Constant (Ka) | 1.598 × 10⁵ M⁻¹ | [1] |

| Limit of Detection (LOD) | 8.73 × 10⁻⁸ mol/L | [1] |

| Excitation Wavelength | Not Specified | |

| Emission Wavelength | 434 nm | [1] |

| Solvent | Methanol | [1] |

Selectivity Profile

The F6 probe demonstrates high selectivity for Al³⁺ over a range of other common metal ions. The fluorescence response of the probe in the presence of various metal ions is summarized below.

| Metal Ion | Fluorescence Response | Reference |

| Al³⁺ | Strong Fluorescence Enhancement | [1] |

| Na⁺ | No significant change | [1] |

| K⁺ | No significant change | [1] |

| Ca²⁺ | No significant change | [1] |

| Mg²⁺ | No significant change | [1] |

| Fe³⁺ | No significant change | [1] |

| Co²⁺ | No significant change | [1] |

| Ni²⁺ | No significant change | [1] |

| Cu²⁺ | No significant change | [1] |

| Cd²⁺ | No significant change | [1] |

| Hg²⁺ | No significant change | [1] |

| Pb²⁺ | No significant change | [1] |

| Ag⁺ | No significant change | [1] |

| Zn²⁺ | No significant change | [1] |

Experimental Protocols

Synthesis of Naphthalene Derivative Fluorescent Probe F6

While the specific synthesis pathway for F6 is not detailed in the provided reference, a general method for synthesizing similar Schiff base naphthalene derivatives involves the condensation reaction between a hydroxyl-naphthaldehyde derivative and an appropriate amine.[2][3]

General Procedure:

-

Dissolve 2-Hydroxy-1-naphthaldehyde (1 equivalent) in a suitable solvent such as ethanol.

-

Add the desired amine (e.g., 2-Aminoethanol, 1 equivalent) to the solution.[3]

-

Stir the reaction mixture at an elevated temperature (e.g., 80°C) for several hours (e.g., 4 hours).[3]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography to yield the pure F6 probe.

Preparation of Stock Solutions

-

Probe F6 Stock Solution (e.g., 1 x 10⁻³ mol/L): Accurately weigh the required amount of synthesized F6 probe and dissolve it in methanol to prepare a stock solution of the desired concentration.

-

Metal Ion Stock Solutions (e.g., 1 x 10⁻³ mol/L): Prepare stock solutions of Al³⁺ and other interfering metal ions by dissolving their corresponding salts (e.g., chlorides or nitrates) in deionized water or methanol.[1][4]

Fluorescence Measurement Protocol

-

Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Set the excitation and emission slits to an appropriate width (e.g., 5 nm).

-

In a quartz cuvette, place a specific volume of the F6 probe stock solution and dilute with methanol to the final desired concentration.

-

Record the fluorescence spectrum of the F6 probe alone. The maximum emission wavelength should be around 434 nm.[1]

-

To the cuvette containing the F6 probe solution, add increasing concentrations of the Al³⁺ stock solution.

-

After each addition, mix the solution thoroughly and allow it to equilibrate for the optimal reaction time.

-

Record the fluorescence emission spectrum after each addition of Al³⁺.

-

A clear enhancement of the fluorescence intensity at 434 nm should be observed with increasing Al³⁺ concentration.[1]

Determination of Aluminum Ion Concentration in Samples

-

Prepare a calibration curve by plotting the fluorescence intensity of the F6 probe at 434 nm against a series of known Al³⁺ concentrations.

-

Prepare the unknown sample by dissolving it in a suitable solvent and filtering if necessary.

-

Add a known volume of the prepared sample solution to the F6 probe solution in a cuvette.

-

Record the fluorescence intensity at 434 nm.

-

Using the calibration curve, determine the concentration of Al³⁺ in the unknown sample. The probe has been successfully used to determine Al³⁺ content in Chinese herbal medicines.[1]

Visualizations

Caption: Signaling mechanism of the F6 probe with Al³⁺ ions.

Caption: Experimental workflow for Al³⁺ detection using the F6 probe.

References

- 1. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. internationaljournalssrg.org [internationaljournalssrg.org]

- 4. A new highly selective “off–on” typical chemosensor of Al3+, 1-((Z)-((E)-(3,5-dichloro-2-hydroxybenzylidene)hydrazono)methyl) naphthalene-2-ol, an experimental and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-Chloro-1-Naphthol Staining

A Note on the Reagent: The query specified "4-Amino-7-chloronaphthalen-1-ol". However, a thorough search of scientific literature and supplier databases indicates that the commonly used substrate for chromogenic detection in immunoassays is 4-Chloro-1-naphthol (4-CN) . It is highly probable that this is the intended reagent. The following protocols are for 4-Chloro-1-naphthol.

Introduction

4-Chloro-1-naphthol (4-CN) is a widely used chromogenic substrate for horseradish peroxidase (HRP), an enzyme commonly conjugated to secondary antibodies in immunoassays such as Western blotting and immunohistochemistry.[1][2][3] In the presence of HRP and hydrogen peroxide, 4-CN is oxidized to produce an insoluble, blue-purple precipitate at the site of the antigen-antibody reaction, enabling visualization of the target protein. This method offers a reliable and cost-effective alternative to other detection systems like chemiluminescence.

Mechanism of Action

The detection method relies on the enzymatic activity of Horseradish Peroxidase (HRP). HRP, in the presence of its substrate hydrogen peroxide (H₂O₂), catalyzes the oxidation of 4-Chloro-1-naphthol. This reaction results in the formation of a purple-blue, insoluble product that precipitates onto the membrane or tissue section at the location of the target protein.

Caption: Enzymatic reaction of 4-Chloro-1-Naphthol with HRP.

Experimental Protocols

I. Western Blotting

This protocol outlines the use of 4-CN for the colorimetric detection of proteins on a blotting membrane following Western transfer.

Materials

-

Blotting membrane with transferred proteins

-

Primary antibody specific to the target protein

-

HRP-conjugated secondary antibody

-

Wash Buffer (e.g., TBS-T: Tris-Buffered Saline with 0.1% Tween-20)

-

Blocking Buffer (e.g., 5% non-fat dry milk or 1-3% BSA in TBS-T)[4]

-

4-Chloro-1-naphthol (4-CN) substrate solution

-

Hydrogen peroxide (H₂O₂)

-

Deionized water

Protocol

-

Blocking: Following protein transfer to the membrane, incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific binding of antibodies.

-

Primary Antibody Incubation: Wash the membrane briefly with Wash Buffer. Incubate the membrane with the primary antibody diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C. Optimal dilution and incubation time should be determined empirically.

-

Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer to remove unbound primary antibody.[4]

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature with gentle agitation.[4] A starting dilution of 1:1000 is often recommended.[4]

-

Final Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer to remove unbound secondary antibody.

-

Substrate Preparation: Immediately before use, prepare the 4-CN substrate solution. A common preparation involves dissolving a 30 mg tablet of 4-CN in 10 ml of methanol.[5] This stock solution is then further diluted. For example, add 2 ml of the methanol stock solution to 10 ml of Tris-buffered saline.[5] Finally, add hydrogen peroxide to a final concentration of 0.01-0.03%.[4] For instance, add 5 µl of 30% H₂O₂.[5]

-

Color Development: Cover the membrane with the freshly prepared 4-CN substrate solution and incubate at room temperature.[4] The development of blue-purple bands can take anywhere from 1 to 30 minutes.[4] Monitor the reaction closely to avoid over-development.

-

Stopping the Reaction: Once the desired band intensity is achieved, stop the reaction by washing the membrane extensively with deionized water.[4]

-

Drying and Imaging: The membrane can be air-dried and imaged. The colored precipitate is stable, but can fade over time, especially when exposed to light.

Caption: Western Blotting workflow using 4-Chloro-1-Naphthol.

II. Immunohistochemistry (IHC)

This protocol provides a general guideline for using 4-CN in the immunohistochemical staining of tissue sections.

Materials

-

Formalin-fixed, paraffin-embedded tissue sections on slides

-

Deparaffinization and rehydration solutions (e.g., xylene, graded ethanol series)

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide solution (e.g., 3% H₂O₂) to block endogenous peroxidase activity

-

Primary antibody

-

HRP-conjugated secondary antibody

-

4-Chloro-1-naphthol (4-CN) substrate solution

-

Aqueous mounting medium

Protocol

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval if required for the primary antibody.

-

Endogenous Peroxidase Quenching: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Wash with buffer.

-

Blocking: Apply a blocking solution (e.g., normal serum from the same species as the secondary antibody) for 30-60 minutes.

-

Primary Antibody Incubation: Incubate with the primary antibody at the optimal dilution and time.

-

Washing: Wash slides with buffer.

-

Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody and incubate for 30-60 minutes.

-

Washing: Wash slides with buffer.

-

Substrate Preparation and Development: Prepare the 4-CN substrate solution as described in the Western blotting protocol. Apply to the tissue section and incubate until the desired level of blue-purple staining is observed under a microscope.

-

Counterstaining (Optional): A counterstain such as Nuclear Fast Red can be used.

-

Mounting: Wash the slides and mount with an aqueous mounting medium. Note that the 4-CN precipitate is soluble in organic solvents, so dehydration through ethanol and clearing with xylene should be avoided.

Quantitative Data Summary

| Parameter | Western Blotting | Immunohistochemistry (General) |

| Blocking Time | 1 hour | 30-60 minutes |

| Primary Antibody Incubation | 1-2 hours at RT or overnight at 4°C | Varies (consult antibody datasheet) |

| Secondary Antibody Incubation | 1 hour at RT | 30-60 minutes at RT |

| 4-CN Development Time | 1-30 minutes | Monitor microscopically |

| H₂O₂ Final Concentration | 0.01% - 0.03% | 0.01% - 0.03% |

| Blocking Agent | 1-3% BSA or 5% non-fat dry milk in TBS-T[4] | Normal serum |

| Wash Buffer | TBS-T or PBS-T | TBS or PBS |

| Stop Solution | Deionized water | Buffer wash |

| Mounting Medium | N/A | Aqueous mounting medium |

References

Application Notes and Protocols for 4-Amino-7-chloronaphthalen-1-ol Analogs in Medicinal Chemistry

Disclaimer: Direct applications of 4-Amino-7-chloronaphthalen-1-ol in medicinal chemistry are not extensively documented in publicly available literature. However, the structural motif of a chloro-substituted aromatic amine is prevalent in the design of various therapeutic agents. This document provides detailed application notes and protocols for a structurally related class of compounds, 7-chloro-4-aminoquinoline-benzimidazole hybrids , which have shown promise as anticancer agents.[1] These notes serve as a reference for how a scaffold like this compound could potentially be explored in drug discovery.

Application Notes: 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Anticancer Agents

The 7-chloro-4-aminoquinoline core is a well-established pharmacophore found in several antimalarial drugs. Recent research has explored its potential in oncology by creating hybrid molecules with other biologically active moieties, such as benzimidazole.[1] These hybrids have demonstrated significant antiproliferative activity against various cancer cell lines.[1]

Mechanism of Action (Proposed):

The anticancer activity of these hybrids is hypothesized to stem from their ability to act as kinase inhibitors. Molecular docking studies have suggested that compounds like the 7-chloro-4-aminoquinoline-benzimidazole hybrid 12d can bind to the active site of tyrosine-protein kinase c-Src.[1] This interaction is stabilized by hydrogen bonds and van der Waals forces, leading to the inhibition of the kinase's activity, which is often dysregulated in cancer.[1]

Key Features:

-

Broad-Spectrum Antiproliferative Activity: These compounds have shown efficacy against a range of tumor cell lines, including leukemia, lymphoma, and various carcinomas.[1]

-

Induction of Apoptosis: Certain derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells, a desirable characteristic for anticancer drugs.[1]

-

Cell Cycle Arrest: The compounds can perturb the cell cycle progression in cancer cells, leading to a halt in their proliferation.[1]

-

Favorable Drug-like Properties: In silico predictions suggest that some of these hybrids possess good solubility and permeability, which are important for bioavailability.[1]

Quantitative Data Summary

The antiproliferative activity of synthesized 7-chloro-4-aminoquinoline-benzimidazole hybrids was evaluated using the MTT assay. The GI50 values (concentration required to inhibit the growth of 50% of the cells) are summarized in the table below.[1]

| Compound | Linker Type | Benzimidazole Substituent | GI50 (µM) on HuT78 Cells |

| 5d | Amide | Unsubstituted | 0.4 - 8 |

| 8d | Piperazine-benzaldehyde | Unsubstituted | 0.4 - 8 |

| 12d | Not Specified | Unsubstituted | 0.4 - 8 |